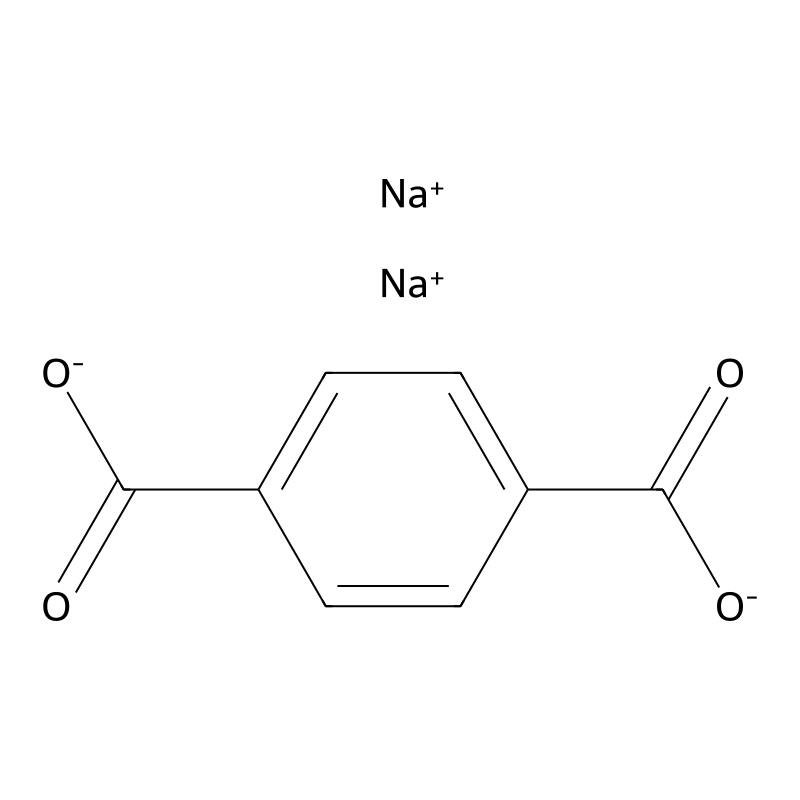Disodium terephthalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Crystallization
DST acts as a precipitating agent, inducing the formation of crystals from protein solutions. This process, known as protein crystallization, is vital for determining the three-dimensional structure of proteins using X-ray crystallography. By analyzing the arrangement of atoms within the crystallized protein, scientists can gain valuable insights into its function and potential interactions with other molecules .
Purification
Due to its specific binding properties, DST can be used to purify proteins from complex mixtures. This is achieved by exploiting the selective interaction between DST and specific amino acid sequences on the protein surface. This selective binding allows for the isolation of the desired protein from other unwanted contaminants .
Enzyme Activity Studies
DST finds application in studying enzyme activity. By monitoring the interaction between DST and specific enzymes, researchers can gain information about the enzyme's catalytic function and its sensitivity towards various factors like temperature, pH, and presence of inhibitors. This knowledge can be crucial for understanding enzymatic processes in various biological systems .
Disodium Terephthalate in Other Research Areas
Beyond protein and enzyme research, DST possesses diverse research applications, including:
Cell Membrane Studies
DST can be used to probe the structure and function of cell membranes. By studying its interaction with various membrane components, scientists can gain insights into membrane fluidity, permeability, and potential drug-membrane interactions .
Drug Discovery
Research exploring the impact of drugs on the nervous system sometimes utilizes DST. Studies have investigated its potential to modulate the activity of neurotransmitters and their receptors in the brain, contributing to the development of new therapeutic strategies for neurological disorders .
Disodium terephthalate is an organic compound with the molecular formula and a molecular weight of 210.09 g/mol. It is classified as a sodium salt of terephthalic acid, featuring two sodium ions associated with the terephthalate anion. The compound appears as a white to almost white powder or crystalline substance and is soluble in water, making it useful in various applications, particularly in the fields of chemistry and biology .
- Hydrolysis: In aqueous solutions, disodium terephthalate can undergo hydrolysis to form terephthalic acid and sodium hydroxide.
- Esterification: It can react with alcohols to form esters under acidic conditions, which is significant in polymer chemistry for producing polyesters.
- Neutralization: Disodium terephthalate can react with strong acids to form terephthalic acid and corresponding sodium salts.
These reactions highlight its role as a versatile intermediate in organic synthesis and polymer production.
Disodium terephthalate has been studied for its biological activity, particularly its antioxidant properties. Research indicates that it may help protect pancreatic islets from damage caused by cytokines, suggesting potential applications in diabetes research and treatment . Moreover, it exhibits properties that may be beneficial in preventing oxidative stress-related damage in myocardial and pulmonary tissues.
Disodium terephthalate can be synthesized through several methods:
- Neutralization Reaction: Terephthalic acid is reacted with sodium hydroxide or sodium carbonate, resulting in disodium terephthalate.
- Direct Synthesis: A method involving the direct reaction of sodium hydroxide with dimethyl terephthalate under controlled conditions can also yield disodium terephthalate.
- Solvothermal Synthesis: This involves dissolving terephthalic acid in a sodium-containing solvent at elevated temperatures to facilitate the formation of disodium terephthalate.
These methods are significant for producing high-purity disodium terephthalate for industrial and research applications.
Disodium terephthalate has various applications across different fields:
- Polymer Production: It serves as a key monomer in the synthesis of polyesters, particularly polyethylene terephthalate (PET), which is widely used in textiles and packaging materials.
- Biochemical Research: As a biochemical reagent, it is utilized in life science research due to its properties as a biological material.
- Antioxidant Agent: Its potential antioxidant properties make it useful in pharmaceutical formulations aimed at combating oxidative stress.
Studies on disodium terephthalate have explored its interactions with various biological systems. For instance, its role as an antioxidant has been investigated concerning its ability to mitigate oxidative damage in cellular environments. Additionally, research into its solubility and reactivity profiles helps understand its behavior in biological systems, crucial for developing therapeutic applications .
Disodium terephthalate shares similarities with several other compounds, particularly those derived from aromatic carboxylic acids. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Terephthalic Acid | C8H6O4 | Parent compound; not a salt; more acidic properties. |
| Dimethyl Terephthalate | C10H10O4 | Methyl ester; used primarily in polymer synthesis. |
| Sodium Terephthalate | C8H5NaO4 | Monosodium salt; different solubility characteristics. |
| Potassium Terephthalate | C8H5KO4 | Potassium salt; distinct ionic properties. |
Disodium terephthalate's unique feature lies in its dual sodium ions, which enhance its solubility and reactivity compared to other similar compounds. This characteristic makes it particularly suitable for applications requiring high solubility and stability in aqueous environments.








